molecular formula C14H17NO3 B14385533 tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate CAS No. 88072-13-3

tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate

Cat. No.: B14385533
CAS No.: 88072-13-3
M. Wt: 247.29 g/mol
InChI Key: MPXGEVVAJRUNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate is a chemical compound that belongs to the class of β-lactams. β-lactams are known for their significant biological activities, particularly in medicinal chemistry. This compound features a tert-butyl ester group attached to a benzoate moiety, which is further linked to an oxoazetidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate can be achieved through several methods. One common approach involves the reaction of tert-butyl isocyanide with β-alanine in the presence of a suitable catalyst. The reaction proceeds smoothly to yield the desired product in high yields . Another method involves the use of tert-butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate as a starting material .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s β-lactam structure makes it a potential candidate for studying enzyme inhibition and antibiotic activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets. The β-lactam ring can inhibit enzymes such as penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-amino-2-oxoazetidin-3-yl)carbamate
  • tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate

Uniqueness

Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate is unique due to its specific structure, which combines a benzoate moiety with an oxoazetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

88072-13-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(2-oxoazetidin-1-yl)benzoate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)10-6-4-5-7-11(10)15-9-8-12(15)16/h4-7H,8-9H2,1-3H3

InChI Key

MPXGEVVAJRUNAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1N2CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.